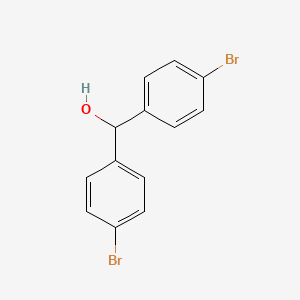

4,4'-Dibromobenzhydrol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

bis(4-bromophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2O/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8,13,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDQRNCTWDZPBGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)Br)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90334346 | |

| Record name | bis(4-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29334-18-7 | |

| Record name | 4-Bromo-α-(4-bromophenyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29334-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | bis(4-bromophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90334346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,4 Dibromobenzhydrol and Precursor Compounds

Regio- and Stereoselective Synthesis of 4,4'-Dibromobenzhydrol

Achieving precise control over the spatial arrangement of atoms (stereoselectivity) and the site of chemical transformation (regioselectivity) is paramount in modern synthesis. For a symmetrical molecule like this compound, the primary challenge lies in controlling the stereochemistry at the newly formed chiral center during its synthesis.

The most direct route to this compound is through the reduction of its corresponding ketone precursor, 4,4'-Dibromobenzophenone (B1295017). sigmaaldrich.com This transformation can be accomplished using a variety of stoichiometric and catalytic reagents.

Stoichiometric Reduction: Stoichiometric methods involve the use of reducing agents in at least a 1:1 molar ratio with the substrate. Metal hydrides are common reagents for this purpose. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for reducing ketones to secondary alcohols. These reactions are typically high-yielding but suffer from poor atom economy, as they generate significant inorganic waste. For instance, the reaction of 4,4'-Dibromobenzophenone with NaBH₄ in an alcoholic solvent provides the desired benzhydrol product.

Catalytic Reduction: Catalytic approaches are inherently more atom-economical and environmentally benign. wikipedia.org Catalytic hydrogenation, which uses molecular hydrogen (H₂) as the reductant in the presence of a metal catalyst (e.g., Palladium, Platinum, or Nickel), is a prime example. wikipedia.org This method is highly efficient, and the only byproduct is water, making it a greener alternative to stoichiometric reductions. Transition metal-catalyzed transfer hydrogenation, where an organic molecule like isopropanol (B130326) serves as the hydrogen source, offers another viable catalytic route, often under milder conditions.

| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Stoichiometric | Sodium Borohydride (NaBH₄) | Methanol/Ethanol, Room Temp. | High yield, simple procedure | Poor atom economy, waste generation |

| Catalytic | H₂ / Pd-C | Pressurized H₂, various solvents | Excellent atom economy, clean | Requires pressure equipment, catalyst cost |

| Catalytic | Transfer Hydrogenation (e.g., Ru-catalyst) | Isopropanol, heat | Avoids pressurized H₂, high efficiency | Catalyst cost and sensitivity |

An alternative to the reduction strategy is the construction of the diarylmethanol scaffold using carbon-carbon bond-forming reactions mediated by organometallic reagents. fiveable.mesolubilityofthings.com These methods offer flexibility in synthesizing unsymmetrical diarylmethanols, although for a symmetrical compound like this compound, they represent a convergent synthetic route.

A primary example is the Grignard reaction. solubilityofthings.comlibretexts.org This involves the reaction of a p-bromophenylmagnesium halide with p-bromobenzaldehyde. The organomagnesium compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde to form the desired secondary alcohol after an aqueous workup. libretexts.org Similarly, organolithium reagents, which are generally more reactive than their Grignard counterparts, can be used. eolss.net For example, p-bromophenyllithium can be generated and reacted with p-bromobenzaldehyde. eolss.net These methods are powerful for building molecular complexity but require strict anhydrous conditions due to the high basicity and reactivity of the organometallic intermediates. libretexts.org

The synthesis of a single enantiomer of this compound is a significant challenge, as the product possesses a stereogenic center. Enantioselective synthesis, or asymmetric synthesis, aims to produce one enantiomer in excess over the other. wikipedia.org This is typically achieved by using a chiral catalyst or reagent that creates a diastereomeric transition state, lowering the activation energy for the formation of one enantiomer. uvic.ca

For the synthesis of enantiopure this compound, the most common approach is the asymmetric reduction of 4,4'-Dibromobenzophenone.

Catalytic Asymmetric Hydrogenation: This method employs chiral transition metal complexes, such as those based on Ruthenium or Rhodium with chiral ligands (e.g., BINAP), to catalyze the hydrogenation of the ketone. These highly efficient systems can provide the desired alcohol with high enantiomeric excess (ee).

Chiral Borane (B79455) Reagents: The Corey-Bakshi-Shibata (CBS) reduction utilizes a chiral oxazaborolidine catalyst with a borane source (like BH₃·THF) to achieve highly enantioselective reduction of prochiral ketones.

Biocatalysis: Enzymes, such as ketoreductases, can also be employed to reduce ketones with exceptional levels of stereoselectivity under mild, aqueous conditions.

| Asymmetric Method | Catalyst/Reagent Type | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Ru- or Rh-complexes (e.g., Noyori catalysts) | High efficiency, broad substrate scope | >95% |

| CBS Reduction | Chiral Oxazaborolidine Catalyst + Borane | Predictable stereochemistry, reliable | >90% |

| Biocatalysis | Ketoreductase Enzymes | High selectivity, green conditions (aqueous) | >99% |

Green Chemistry Principles in the Synthesis of this compound

Green chemistry aims to design chemical processes that minimize or eliminate the use and generation of hazardous substances. epa.govnih.gov Key principles include waste prevention, maximizing atom economy, and using safer solvents and reaction conditions. epa.govorganic-chemistry.org

A major focus of green chemistry is the reduction or elimination of volatile organic solvents (VOCs), which pose environmental and health risks. dergipark.org.trijrap.net

Solvent-Free Reactions: The reduction of 4,4'-Dibromobenzophenone can potentially be carried out under solvent-free conditions, for instance, by grinding the solid reactants together (mechanochemistry) or by using microwave irradiation, which can accelerate reaction rates without the need for a solvent. dergipark.org.trgrowingscience.com For example, solid-state reductions of ketones using NaBH₄ have been reported.

Aqueous Medium Reactions: Performing reactions in water is highly desirable from a green chemistry perspective. organic-chemistry.org While organometallic reagents are incompatible with water, certain catalytic reductions can be adapted for aqueous systems. For example, the use of water-soluble catalysts or phase-transfer catalysis can enable the reduction of water-insoluble ketones like 4,4'-Dibromobenzophenone in an aqueous medium, simplifying product isolation and reducing reliance on organic solvents. organic-chemistry.org

Atom economy is a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. wikipedia.orgnumberanalytics.comibchem.com An ideal reaction has an atom economy of 100%. science-revision.co.uk

Calculation of Atom Economy:

Reduction Route: The catalytic hydrogenation of 4,4'-Dibromobenzophenone (C₁₃H₈Br₂O, MW: 340.01) with H₂ (MW: 2.02) to form this compound (C₁₃H₁₀Br₂O, MW: 342.03) is an addition reaction.

Atom Economy = [MW of Product / (MW of Ketone + MW of H₂)] x 100%

Atom Economy = [342.03 / (340.01 + 2.02)] x 100% = 100% (Theoretically)

Stoichiometric Reduction: In contrast, reduction with NaBH₄ generates inorganic byproducts, significantly lowering the atom economy.

Grignard Route: The synthesis from p-bromobenzaldehyde (C₇H₅BrO, MW: 185.02) and a Grignard reagent derived from bromobenzene (B47551) (C₆H₅Br, MW: 157.01) and Mg (MW: 24.31) would have a lower atom economy due to the formation of magnesium halide salts as byproducts.

Waste Minimization: The most effective strategy for waste minimization is the use of catalysis. wikipedia.org Catalytic reactions, by definition, use a small, recoverable amount of a substance to perform a large number of transformations, drastically reducing the waste associated with stoichiometric reagents. nwnu.edu.cn Therefore, the catalytic hydrogenation or transfer hydrogenation of 4,4'-Dibromobenzophenone represents the superior pathway in terms of both atom economy and waste reduction, aligning closely with the core tenets of green chemistry. epa.govorganic-chemistry.org

Mechanistic Elucidation of this compound Formation Pathways

The synthesis of this compound is primarily achieved through two distinct mechanistic pathways: the reduction of its corresponding ketone, 4,4'-Dibromobenzophenone, and the Grignard reaction involving the coupling of an organomagnesium halide with an aldehyde. The elucidation of these mechanisms involves detailed studies of transition states, intermediates, and the influence of electronic effects.

Pathway 1: Reduction of 4,4'-Dibromobenzophenone

The reduction of the carbonyl group in 4,4'-Dibromobenzophenone to a secondary alcohol is a cornerstone of its synthesis. This transformation is typically accomplished using complex metal hydrides such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). egyankosh.ac.in The mechanism of this reaction, while often depicted as a simple nucleophilic addition, has been the subject of detailed computational and kinetic studies that suggest a more complex process.

The generally accepted mechanism involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride or aluminohydride complex to the electrophilic carbonyl carbon of 4,4'-Dibromobenzophenone. dalalinstitute.com The two electron-withdrawing bromine atoms at the para positions of the phenyl rings increase the positive partial charge on the carbonyl carbon, enhancing its electrophilicity and susceptibility to nucleophilic attack. The reaction proceeds through a tetrahedral alkoxide intermediate, which is subsequently protonated during an aqueous or acidic workup step to yield the final product, this compound. masterorganicchemistry.comzenodo.org

More advanced computational studies, particularly using density functional theory (DFT) on analogous systems, propose a multi-step hydride transfer mechanism. nii.ac.jpresearchgate.net This process can be summarized as:

Single Electron Transfer (SET): An initial transfer of a single electron from the hydride reagent to the carbonyl carbon.

Bridge Bond Formation: The formation of a transient bridge bond (e.g., B-H-C or Al-H-C).

Hydrogen Transfer: The transfer of a hydrogen atom, driven by the initial electron transfer, rather than a direct hydride ion transfer. nii.ac.jp

The rate-determining step in these hydride transfers can be influenced by the specific reagent used. For instance, with LiAlH₄, the initial electron transfer to the carbonyl carbon is often considered rate-limiting, whereas with NaBH₄, the B-H bond dissociation can be the slower step. researchgate.net

Pathway 2: Grignard Reaction

An alternative pathway to this compound involves the Grignard reaction. This route typically uses 4-bromobenzaldehyde (B125591) as the carbonyl substrate and 4-bromophenylmagnesium bromide as the Grignard reagent. The mechanism of the Grignard addition to carbonyl compounds is highly debated, with evidence supporting two competing pathways: a polar, nucleophilic addition mechanism and a radical-based single electron transfer (SET) mechanism. wikipedia.orgd-nb.infoorganic-chemistry.org

Polar Mechanism: This pathway involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon. The reaction is thought to proceed through a six-membered ring transition state, where the magnesium atom coordinates with the carbonyl oxygen, facilitating the nucleophilic addition and forming a magnesium alkoxide intermediate. wikipedia.org Subsequent hydrolysis yields this compound.

Single Electron Transfer (SET) Mechanism: For substrates with relatively low reduction potentials, such as benzophenones, the SET mechanism is often proposed. wikipedia.org This pathway is initiated by the transfer of a single electron from the Grignard reagent to the carbonyl compound, forming a magnesium benzophenone (B1666685) ketyl radical anion intermediate. researchgate.net This radical species can then couple with the alkyl radical from the Grignard reagent. Evidence for the SET mechanism often comes from the detection of radical coupling side products and kinetic isotope effect (KIE) studies. wikipedia.orgnih.gov For example, normal secondary deuterium (B1214612) KIEs observed in some Grignard reactions with benzaldehyde (B42025) suggest a rate-determining SET step. nih.gov

The operative pathway is highly dependent on the specific substrates, solvent, and temperature. nih.gov

| Mechanistic Feature | Polar (Nucleophilic) Mechanism | Single Electron Transfer (SET) Mechanism |

| Initial Step | Nucleophilic attack of R⁻ on C=O carbon | Electron transfer from Grignard to C=O |

| Key Intermediate | Six-membered cyclic transition state leading to a magnesium alkoxide | Ketyl radical anion |

| Governing Factors | Generally favored for simple aldehydes and ketones | Favored for sterically hindered ketones or those with low reduction potentials (e.g., benzophenones) organic-chemistry.org |

| Supporting Evidence | Stereochemical prediction models (Cram's Rule, Felkin-Anh model) wikipedia.org | Detection of radical side products (e.g., pinacol (B44631) coupling), kinetic isotope effects wikipedia.orgnih.gov |

Mechanistic Insight into Precursor Formation: Friedel-Crafts Acylation

The synthesis of the key precursor, 4,4'-Dibromobenzophenone, is commonly achieved via Friedel-Crafts acylation. smolecule.com A typical procedure involves the reaction of bromobenzene with 4-bromobenzoyl chloride using a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

The mechanism proceeds through several well-defined steps: sapub.org

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the 4-bromobenzoyl chloride, polarizing the C-Cl bond and leading to the formation of a highly electrophilic acylium ion. This ion is resonance-stabilized. smolecule.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of bromobenzene acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a Wheland intermediate or sigma (σ) complex. This carbon-carbon bond formation is typically the rate-determining step. scielo.br

Deprotonation: A weak base, such as the [AlCl₄]⁻ complex, removes a proton from the sp³-hybridized carbon of the Wheland intermediate, restoring the aromaticity of the ring and yielding the final product, 4,4'-Dibromobenzophenone.

The bromine atom on the bromobenzene substrate is an electron-withdrawing group, which deactivates the ring towards electrophilic attack. However, it is an ortho, para-director. The acylation occurs predominantly at the para position due to reduced steric hindrance compared to the ortho positions.

| Reactant | Role in Mechanism | Conditions | Yield |

| 4-Bromobenzoyl Chloride | Acylating agent (electrophile source) | Inert atmosphere (Nitrogen) | 83% (Analogous reaction) smolecule.com |

| Bromobenzene | Aromatic substrate (nucleophile) | Solvent and reactant | |

| Aluminum Chloride (AlCl₃) | Lewis acid catalyst | 55 °C, 72 hours |

Table data is based on an analogous Friedel-Crafts synthesis of 4-bromobenzophenone (B181533) and is representative of the conditions for related compounds. smolecule.com

Mechanistic Investigations and Reactivity Profiles of 4,4 Dibromobenzhydrol

Functional Group Transformations Involving the Hydroxyl Moiety of 4,4'-Dibromobenzhydrol

The secondary alcohol group is a versatile functional handle that can undergo a variety of transformations, including oxidation, etherification, esterification, and dehydration.

Oxidation Reactions to Corresponding Ketones and Other Derivatives

The oxidation of the secondary alcohol in this compound to its corresponding ketone, 4,4'-Dibromobenzophenone (B1295017), is a fundamental transformation. As a secondary alcohol, it can be converted to a ketone without the risk of over-oxidation to a carboxylic acid, a common issue with primary alcohols. masterorganicchemistry.comsavemyexams.com A wide array of oxidizing agents can accomplish this conversion, ranging from chromium-based reagents to milder, more selective modern systems. masterorganicchemistry.comlibretexts.org

Common methods for this oxidation include the use of chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and aqueous sulfuric acid (Jones reagent). libretexts.org Milder alternatives such as Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are also highly effective and are often preferred in complex syntheses to avoid harsh acidic conditions. masterorganicchemistry.com The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, and the Oppenauer oxidation, which employs aluminum isopropoxide in the presence of a ketone like acetone, represent other gentle methods for this transformation. masterorganicchemistry.comwikipedia.org The selection of a specific reagent depends on factors such as substrate sensitivity, desired yield, and reaction conditions.

Table 1: Common Oxidizing Agents for the Conversion of this compound to 4,4'-Dibromobenzophenone

| Oxidizing Agent/System | Description | Byproducts/Conditions |

|---|---|---|

| Jones Reagent (CrO₃/H₂SO₄) | A strong, traditional oxidant for converting secondary alcohols to ketones. libretexts.org | Generates Cr(III) salts; conducted in acidic aqueous acetone. |

| Pyridinium Chlorochromate (PCC) | A milder chromium-based reagent that effectively oxidizes secondary alcohols. libretexts.org | Forms a chromium-containing tar; typically used in dichloromethane (B109758) (CH₂Cl₂). |

| Dess-Martin Periodinane (DMP) | A hypervalent iodine compound that provides a mild and selective oxidation. masterorganicchemistry.com | Reaction is fast and occurs at room temperature; avoids heavy metals. |

| Swern Oxidation ((COCl)₂/DMSO, Et₃N) | A very mild method that uses activated DMSO as the oxidant. masterorganicchemistry.com | Requires low temperatures (e.g., -78 °C) and produces dimethyl sulfide. |

| Oppenauer Oxidation (Al(O-i-Pr)₃/Acetone) | A highly selective method that uses an aluminum alkoxide catalyst and a ketone as the hydride acceptor. wikipedia.org | Reaction is reversible and driven by an excess of the ketone. |

Etherification and Esterification Pathways

The hydroxyl group of this compound can readily participate in ether and ester formation.

Etherification: Ether derivatives can be synthesized through several routes. The Williamson ether synthesis, involving the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by nucleophilic substitution with an alkyl halide, is a common approach. Another significant pathway is reductive etherification, where an aldehyde or ketone is coupled with an alcohol. nrel.govrsc.org For instance, zirconium and hafnium-based catalysts have been shown to facilitate the reductive etherification of aldehydes with isopropanol (B130326), suggesting that the benzhydrol could similarly react or be formed in situ and subsequently etherified. osti.gov The reaction likely proceeds through a metal-stabilized carbocation intermediate. osti.gov

Esterification: The formation of esters from this compound is typically achieved by reacting it with a carboxylic acid or its more reactive derivatives, such as an acid chloride or acid anhydride. byjus.com The direct reaction with a carboxylic acid, known as Fischer-Speier esterification, is catalyzed by a strong acid like sulfuric acid and is a reversible process. chemguide.co.uk To achieve higher yields under milder conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), are employed. organic-chemistry.org Alternatively, converting the carboxylic acid to an acid chloride allows the reaction to proceed rapidly, often in the presence of a non-nucleophilic base like pyridine (B92270) to scavenge the HCl byproduct. byjus.com

Dehydration and Rearrangement Reactions

Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). The subsequent loss of water generates a resonance-stabilized secondary carbocation, the bis(4-bromophenyl)methyl cation. This diarylmethyl cation is significantly more stable than a simple alkyl carbocation due to the delocalization of the positive charge across the two phenyl rings.

This stable carbocation intermediate can then undergo several reactions. The most common is elimination of a proton from the central carbon to form an alkene, although in this specific case, that pathway is not possible. Instead, the carbocation is typically trapped by a nucleophile present in the reaction medium. This forms the basis for dehydrative nucleophilic substitution reactions. For example, using catalysts like iron(III) chloride (FeCl₃), diarylmethanols can react with various nucleophiles to form new C-C, C-S, or C-N bonds. researchgate.net

Rearrangement reactions of the diarylmethyl scaffold itself are less common than for other types of alcohols, as the diarylmethyl cation is already quite stable. However, rearrangements involving migration of one of the aryl groups (a Wagner-Meerwein type rearrangement) could be induced under specific conditions, though this is not a typical reactivity pathway for this substrate. More relevant are rearrangements of related structures that can be used to synthesize diarylmethanols, such as the libretexts.orgwikipedia.org-Wittig rearrangement. acs.orgnih.gov

Aromatic Substitution Chemistry of the Bromine Substituents on the Phenyl Moieties

The two bromine atoms on the phenyl rings serve as key functionalization points for building more complex molecular architectures, primarily through substitution or coupling reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNA_r) involves the replacement of a leaving group on an aromatic ring by a nucleophile. wikipedia.orgpharmdguru.com This reaction is generally challenging for aryl halides like this compound. The standard S_N_Ar mechanism requires the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, at the ortho and/or para positions relative to the leaving group. libretexts.orgmasterorganicchemistry.comlibretexts.org These EWGs are necessary to stabilize the negative charge of the intermediate Meisenheimer complex that forms upon nucleophilic attack. libretexts.org

The benzhydrol moiety in this compound is not a strong electron-withdrawing group; in fact, it is slightly electron-donating. Consequently, the phenyl rings are not "activated" towards standard S_N_Ar, and reactions with common nucleophiles under mild conditions are unlikely to occur. libretexts.org For substitution to happen, either extremely harsh conditions (high temperatures and pressures) or a different reaction mechanism, such as one involving a benzyne (B1209423) intermediate (elimination-addition), would be required. The benzyne mechanism involves deprotonation of a carbon ortho to the bromine by a very strong base (e.g., sodium amide, NaNH₂), followed by elimination of bromide to form a highly reactive benzyne intermediate, which is then rapidly attacked by a nucleophile.

Metal-Catalyzed Coupling Reactions at the Bromine Centers (e.g., Suzuki, Heck)

The most powerful and versatile methods for functionalizing the bromine-substituted positions on this compound are transition metal-catalyzed cross-coupling reactions. eie.grsioc-journal.cnnih.govustc.edu.cn Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are particularly prominent for forming new carbon-carbon bonds at the site of the aryl-bromine bond. wikipedia.orglibretexts.org

Suzuki Coupling: The Suzuki reaction couples an organohalide with an organoboron compound (typically a boronic acid or boronate ester) in the presence of a palladium catalyst and a base. wikipedia.orgmt.com This reaction is highly efficient for aryl bromides and is known for its tolerance of a wide range of functional groups, including alcohols. mdpi.comorganic-chemistry.org The two bromine atoms on this compound can be substituted sequentially or simultaneously, allowing for the synthesis of both mono- and di-arylated products, leading to complex tri- and tetra-arylmethane structures.

Table 2: Typical Components for a Suzuki Coupling Reaction of an Aryl Bromide

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃ with a phosphine (B1218219) ligand (e.g., XPhos, SPhos) commonorganicchemistry.com | The active species that facilitates the catalytic cycle (oxidative addition, transmetalation, reductive elimination). wikipedia.org |

| Organoboron Reagent | Phenylboronic acid, 4-tolylboronic acid, heteroarylboronic acids organic-chemistry.org | Provides the new carbon-based group to be coupled to the aryl bromide. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH wikipedia.org | Activates the organoboron species and participates in the transmetalation step. |

| Solvent | Toluene, Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF), often with water wikipedia.orgorganic-chemistry.org | Solubilizes reactants and facilitates the reaction. |

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a new, more substituted alkene. libretexts.orgiitk.ac.in In this reaction, the aryl group from this compound would be transferred to one of the sp² carbons of the alkene, with the formation of a new C-C bond. libretexts.org This provides a direct method for the vinylation of the aromatic rings. As with the Suzuki reaction, control over mono- versus di-substitution is a key consideration. The reaction typically requires a palladium catalyst, a base, and a phosphine ligand. libretexts.org

Table 3: Typical Components for a Heck Coupling Reaction of an Aryl Bromide

| Component | Examples | Role |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd(PPh₃)₄ libretexts.org | The active species that undergoes oxidative addition with the aryl bromide. |

| Alkene | Styrene, acrylates, ethylene (B1197577) libretexts.org | The substrate that undergoes migratory insertion of the aryl-palladium species. |

| Base | Triethylamine (Et₃N), K₂CO₃, Cs₂CO₃ eie.gr | Neutralizes the HBr generated during the catalytic cycle to regenerate the Pd(0) catalyst. libretexts.org |

| Solvent | DMF, Acetonitrile (MeCN), Toluene | Solubilizes reactants and influences reaction rate and selectivity. |

Photochemical Reactivity of this compound and Analogous Systems.

The introduction of bromine atoms onto the benzhydrol framework significantly influences its photochemical behavior. While direct and extensive studies on the photochemical reactivity of this compound are limited, valuable insights can be drawn from the well-documented photochemistry of its oxidized analogue, 4,4'-dibromobenzophenone. The presence of heavy bromine atoms is known to enhance intersystem crossing rates, favoring the formation of triplet states which are central to many photochemical reactions.

The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548), serves as a key model for understanding the photoreactivity of aryl ketones. nih.gov Investigations into this reaction with 4,4'-disubstituted benzophenones, including 4,4'-dibromobenzophenone (1e), provide critical data on how substituents affect reactivity and selectivity. princeton.eduorganic-chemistry.org

The reaction is typically carried out by irradiating a solution of the reactants in a solvent like acetonitrile-d3 (B32919) with a high-pressure mercury lamp. organic-chemistry.org The products can be identified and quantified using techniques such as 1H NMR, although the stability of some oxetane products can be low, complicating their isolation. princeton.eduorganic-chemistry.org

The mechanism of the Paternò-Büchi reaction for aromatic ketones like 4,4'-dibromobenzophenone proceeds through a triplet-excited state of the carbonyl compound. princeton.eduorganic-chemistry.org This excited triplet state adds to the ground-state alkene to form a triplet 1,4-diradical intermediate. princeton.eduorganic-chemistry.org This intermediate must then undergo intersystem crossing (ISC) to a singlet 1,4-diradical before it can cyclize to form the final oxetane product. princeton.eduorganic-chemistry.org

This suggests a more complex interplay of factors. The heavy atom effect also manifests in the temperature dependence of the reaction's regioselectivity. For systems with heavy atoms like chlorine and bromine, the regioselectivity becomes entropy-controlled, which is a departure from the enthalpy-entropy control observed in systems with lighter atoms like fluorine. princeton.edu This unusual behavior is attributed to the influence of the heavy atoms on the properties and reaction pathways of the triplet-diradical intermediates. princeton.edu

Table 1: Activation Parameters for the Paternò-Büchi Reaction of 1,3-Dimethylthymine (DMT) with Various 4,4'-Disubstituted Benzophenones

| Benzophenone (B1666685) Derivative | Substituent | ΔΔH≠ (kJ mol−1) | ΔΔS≠ (J mol−1 K−1) | Control Type |

|---|---|---|---|---|

| 1c | -F | -6.8 | -16.4 | Enthalpy-Entropy |

| 1d | -Cl | 1.8 | 13.5 | Entropy |

| 1e | -Br | 3.6 | 19.8 | Entropy |

This table is based on data from the study of Paternò-Büchi reactions with pyrimidine (B1678525) derivatives and illustrates the shift in thermodynamic control with increasing atomic weight of the halogen substituent. Data adapted from Su, et al., 2011. princeton.edu

Role of this compound in Cascade and Multi-Component Reactions.

Cascade reactions, also known as domino or tandem reactions, are chemical processes that involve at least two consecutive transformations where each subsequent reaction is triggered by the functionality formed in the previous step. numberanalytics.com They are highly efficient as they occur in a single pot under one set of reaction conditions, minimizing waste and simplifying synthetic procedures. numberanalytics.combaranlab.org Similarly, multi-component reactions (MCRs) combine three or more reactants in a single operation to form a product that incorporates portions of all reactants. tcichemicals.comnih.gov These strategies are cornerstones of green chemistry and are pivotal in creating molecular complexity efficiently. tcichemicals.com

Despite the synthetic utility of these reaction classes, a review of the scientific literature indicates a lack of specific studies detailing the application of this compound as a key substrate in either cascade or multi-component reactions. The reactivity of the hydroxyl group and the C-H bond at the benzylic position, in principle, allows for its participation in such sequences, for instance, through initial oxidation to the corresponding benzophenone followed by subsequent reactions, or via etherification/substitution followed by cyclization cascades. However, specific examples of such transformations involving this compound are not documented in the searched sources.

Kinetic and Thermodynamic Analyses of Key Transformations.

Kinetic analysis of a chemical reaction involves studying its rate and the factors that influence it, providing insights into the reaction mechanism, including the determination of reaction order, rate constants, and activation energies. princeton.edursc.org Thermodynamic analysis, on the other hand, examines the energy changes that occur during a transformation, defining its feasibility and the position of equilibrium through parameters like enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG). nih.govtaylorfrancis.com

For key transformations involving this compound, such as its oxidation to 4,4'-dibromobenzophenone or its conversion to ether or ester derivatives, detailed kinetic and thermodynamic data are not extensively reported in the available literature. While the kinetics of related reactions, such as the Paternò-Büchi reaction of 4,4'-dibromobenzophenone, have been investigated to determine activation parameters and understand mechanistic pathways, similar comprehensive studies specifically focusing on the transformations of this compound are not found in the searched results. princeton.edu Such analyses would be crucial for optimizing reaction conditions and fully understanding the mechanistic details of its reactivity profile.

Sophisticated Spectroscopic Characterization and Structural Elucidation of 4,4 Dibromobenzhydrol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.

One-dimensional (1D) NMR spectra offer the initial and most direct data for structural assignment. The ¹H NMR spectrum of 4,4'-Dibromobenzhydrol is characterized by distinct signals corresponding to the chemically non-equivalent protons in the molecule. Due to the molecule's C₂ symmetry, the two bromophenyl rings are chemically equivalent, simplifying the spectrum. The aromatic region typically displays two sets of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The proton on the carbinol carbon (the benzhydrylic proton) appears as a singlet, which may show coupling to the hydroxyl proton depending on the solvent and concentration. The hydroxyl proton itself also presents as a singlet, often broad, with a chemical shift that is highly dependent on solvent, temperature, and concentration due to hydrogen bonding effects.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. For this compound, one would expect to see signals for the four distinct carbons of the p-bromophenyl rings and a signal for the benzhydrylic carbon. The carbon atom bonded to the bromine (C-Br) and the carbinol carbon (CH-OH) have characteristic chemical shifts.

Table 1: Typical ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H2, H6, H2', H6') | ~7.45 | Doublet | ~8.5 |

| Aromatic (H3, H5, H3', H5') | ~7.20 | Doublet | ~8.5 |

| Benzhydrylic (CH-OH) | ~5.80 | Singlet | N/A |

| Hydroxyl (OH) | Variable | Singlet (broad) | N/A |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Benzhydrylic (CH-OH) | ~75 |

| Aromatic C-Br | ~122 |

| Aromatic C-H | ~128-132 |

| Aromatic C-ipso (C attached to CHOH) | ~142 |

Note: Chemical shifts are predicted values and serve as a general guide.

Two-dimensional (2D) NMR experiments are employed to establish connectivity between atoms. chemrxiv.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, it would show a cross-peak between the ortho- and meta-protons on the aromatic rings, confirming their adjacent relationship. A cross-peak between the benzhydrylic proton and the hydroxyl proton might also be observed under specific conditions (e.g., in a DMSO-d₆ solvent).

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons directly to the carbons they are attached to. It would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the benzhydrylic proton signal to the carbinol carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning quaternary carbons and piecing together the molecular skeleton. For instance, the benzhydrylic proton would show correlations to the ipso- and ortho-carbons of the aromatic rings, confirming the connection of the central carbon to the two rings.

While this compound is achiral, NMR can be used to study its conformational dynamics. The molecule is not planar, with the two aromatic rings adopting a propeller-like conformation. The rotation around the C-C bonds connecting the rings to the central carbinol carbon can be studied using variable-temperature NMR. At low temperatures, this rotation might become slow enough on the NMR timescale to cause broadening or even splitting of the aromatic signals, providing insight into the energy barrier of this conformational exchange. Nuclear Overhauser Effect (NOE) experiments could also provide information on the through-space proximity of different protons, helping to define the preferred solution-state conformation.

Vibrational Spectroscopy: Advanced Infrared (IR) and Raman Spectroscopic Analysis

The vibrational spectrum of this compound is dominated by modes associated with its hydroxyl, aromatic, and carbon-bromine functionalities. A detailed assignment of these fundamental modes is critical for a complete structural description.

O-H Stretching: A strong, broad band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹, is characteristic of the O-H stretching vibration involved in hydrogen bonding.

Aromatic C-H Stretching: These appear as a group of weaker bands just above 3000 cm⁻¹.

Aromatic C=C Stretching: The phenyl rings give rise to several characteristic bands in the 1450-1600 cm⁻¹ region.

C-O Stretching: The stretching of the carbinol C-O bond results in a strong band in the IR spectrum, typically around 1000-1100 cm⁻¹.

C-Br Stretching: The carbon-bromine stretch is expected at lower frequencies, typically in the 500-650 cm⁻¹ range, and is often more prominent in the Raman spectrum.

A full force field analysis, often aided by computational methods like Density Functional Theory (DFT), would involve calculating the theoretical vibrational frequencies and comparing them to the experimental IR and Raman spectra. This allows for a precise assignment of each observed band to a specific molecular motion (stretching, bending, rocking, etc.).

Table 3: Key Vibrational Mode Assignments for this compound

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium | Medium |

| Aromatic C=C Stretch | 1450-1600 | Medium-Strong | Strong |

| C-H Bend | 1350-1450 | Medium | Weak |

| C-O Stretch | 1000-1100 | Strong | Weak |

| Aromatic C-H Out-of-Plane Bend | 800-850 | Strong | Weak |

| C-Br Stretch | 500-650 | Medium | Strong |

The position and shape of the O-H stretching band in the IR spectrum are highly sensitive to hydrogen bonding. rsc.org In a concentrated solution or in the solid state, intermolecular hydrogen bonds (O-H···O) form between molecules of this compound. This interaction weakens the O-H bond, causing the stretching frequency to decrease (a red shift) and the band to broaden significantly compared to the sharp, higher-frequency band of a "free" (non-hydrogen-bonded) O-H group, which can be observed in a very dilute solution in a non-polar solvent. Analyzing the O-H band under different conditions (concentration, temperature, solvent) can provide quantitative information about the thermodynamics of these hydrogen bonding interactions.

High-Resolution Mass Spectrometry (HRMS) and Detailed Fragmentation Pathway Analysis

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental formula. For this compound (C₁₃H₁₀Br₂O), the most crucial feature in its mass spectrum is the isotopic pattern of the molecular ion (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly equal abundance. The presence of two bromine atoms in the molecule therefore results in a characteristic triplet of peaks for the molecular ion and any bromine-containing fragments: an M peak, an (M+2) peak of roughly equal intensity, and an (M+4) peak of about half that intensity.

The fragmentation of the molecular ion upon electron ionization provides further structural evidence. libretexts.org The fragmentation of benzhydrols is often characterized by the following pathways:

Loss of Water: A common fragmentation for alcohols is the elimination of a water molecule (18 Da), leading to a significant [M-H₂O]⁺· peak.

Alpha-Cleavage: Cleavage of a bond adjacent to the oxygen atom. In this case, cleavage of one of the C-C bonds between the carbinol carbon and a bromophenyl ring can occur.

Formation of the Benzhydryl Cation: A dominant pathway is often the loss of a bromine atom or a bromophenyl radical to form a stable cation. The most prominent peak in the spectrum is often the [M-Br]⁺ ion or the bromobenzoyl cation, [BrC₆H₄CO]⁺, if rearrangement occurs. The fragmentation would likely proceed via the loss of a bromophenyl group to form the [C₇H₆BrO]⁺ ion.

Table 4: Expected Major Fragments in the Mass Spectrum of this compound

| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Formula | Notes |

| 340 | [C₁₃H₁₀⁷⁹Br₂O]⁺· | Molecular Ion (M⁺·) | Exhibits a characteristic M, M+2, M+4 isotopic pattern. |

| 261 | [C₁₃H₁₀⁷⁹BrO]⁺ | [M-Br]⁺ | Loss of a bromine radical. |

| 183 | [C₇H₄⁷⁹BrO]⁺ | [BrC₆H₄CO]⁺ | Bromobenzoyl cation, a very stable fragment. |

| 155 | [C₆H₄⁷⁹Br]⁺ | Bromophenyl cation | Loss of the (C₇H₆O) radical. |

| 105 | [C₇H₅O]⁺ | Benzoyl cation | Formed after loss of both bromine atoms. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Further fragmentation. |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis), Fluorescence, and Phosphorescence Spectroscopy

The electronic structure of this compound, featuring two bromophenyl rings attached to a central carbinol carbon, dictates its interaction with ultraviolet and visible light. The primary chromophores in the molecule are the phenyl rings, whose π-systems are perturbed by the presence of the bromine atoms and the hydroxyl group. Electronic spectroscopy, encompassing UV-Vis absorption, fluorescence, and phosphorescence, provides a window into the electronic transitions within the molecule, offering insights into its photophysical properties.

In the context of UV-Vis spectroscopy, the absorption of photons promotes electrons from lower energy molecular orbitals (typically the highest occupied molecular orbital, HOMO) to higher energy ones (typically the lowest unoccupied molecular orbital, LUMO). For aromatic systems like this compound, the principal electronic transitions observed are π → π* transitions associated with the benzene rings. The presence of bromine atoms as substituents can influence the absorption maxima (λmax) and the molar absorptivity (ε). Generally, halogen substitution on a benzene ring can cause a bathochromic (red) shift of the π → π* absorption bands. While specific experimental UV-Vis data for this compound is not extensively documented in publicly accessible literature, the expected electronic transitions can be inferred from related structures. The primary absorption bands are anticipated in the UV region, characteristic of substituted benzene derivatives.

Upon photoexcitation, the molecule can dissipate the absorbed energy through radiative pathways, namely fluorescence and phosphorescence. Fluorescence is the emission of a photon from a singlet excited state (S₁) to the singlet ground state (S₀), a spin-allowed process that occurs rapidly. Phosphorescence, conversely, is a spin-forbidden radiative decay from a triplet excited state (T₁) to the singlet ground state, resulting in a much longer emission lifetime. libretexts.org The presence of heavy atoms like bromine is known to significantly influence the fate of the excited state through the "heavy-atom effect." This effect enhances spin-orbit coupling, which facilitates intersystem crossing (ISC) – the non-radiative transition from a singlet excited state to a triplet excited state. fiveable.me Consequently, for this compound, it is anticipated that the quantum yield of phosphorescence would be more significant compared to its non-halogenated counterpart, benzhydrol, while the fluorescence quantum yield would be correspondingly diminished.

Table 1: Expected Electronic Transitions and Spectroscopic Properties of this compound

| Spectroscopic Technique | Expected Transition Type | Anticipated Spectral Region | Influencing Factors |

|---|---|---|---|

| UV-Vis Absorption | π → π* | Ultraviolet (approx. 250-280 nm) | Bromine substitution, solvent polarity |

| Fluorescence | S₁ → S₀ | Ultraviolet / Blue | Heavy-atom effect (likely low quantum yield) |

| Phosphorescence | T₁ → S₀ | Visible | Heavy-atom effect (likely enhanced quantum yield) |

The photophysical properties of this compound are intrinsically linked to the electronic transitions and the subsequent de-excitation pathways. The key photophysical parameters include absorption and emission wavelengths, quantum yields of fluorescence and phosphorescence, and the lifetimes of the excited states.

A central aspect of the photophysics of this molecule is the heavy-atom effect exerted by the two bromine atoms. This effect significantly increases the rate of intersystem crossing from the lowest excited singlet state (S₁) to the triplet manifold (T₁). fiveable.me This efficient S₁ → T₁ transition competes directly with fluorescence, leading to a predicted low fluorescence quantum yield. Once the triplet state is populated, the molecule can relax to the ground state via phosphorescence or non-radiative decay. The enhancement of spin-orbit coupling not only facilitates the population of the triplet state but also increases the probability of the formally spin-forbidden T₁ → S₀ radiative transition, potentially leading to observable phosphorescence. libretexts.org The lifetime of this phosphorescence is expected to be in the microsecond to second range. libretexts.org

Energy transfer mechanisms can also play a role in the photophysics of this compound, particularly in condensed phases or in the presence of other molecules. Förster Resonance Energy Transfer (FRET) could occur if another chromophore with an absorption spectrum that overlaps with the emission spectrum of this compound is in close proximity. However, given the likely weak fluorescence, FRET from this molecule might be inefficient. Conversely, Dexter energy transfer, a short-range, electron exchange mechanism, is possible and could be particularly relevant for transferring energy from the triplet state of this compound to an acceptor molecule. The efficiency of these energy transfer processes depends on factors such as intermolecular distance, spectral overlap, and the relative orientation of the donor and acceptor molecules.

Table 2: Predicted Photophysical Parameters for this compound

| Parameter | Predicted Property | Governing Principle |

|---|---|---|

| Fluorescence Quantum Yield (ΦF) | Low | Efficient intersystem crossing due to heavy-atom effect |

| Phosphorescence Quantum Yield (ΦP) | Enhanced (relative to non-brominated analog) | Efficient intersystem crossing and enhanced T₁ → S₀ transition |

| Fluorescence Lifetime (τF) | Short (nanoseconds) | Spin-allowed radiative decay |

| Phosphorescence Lifetime (τP) | Long (microseconds to seconds) | Spin-forbidden radiative decay |

| Intersystem Crossing (ISC) Rate | High | Spin-orbit coupling enhanced by bromine atoms |

Application of In-situ Spectroscopic Methods for Real-time Reaction Monitoring

The synthesis of this compound, often achieved through methods like the Grignard reaction (reacting an organomagnesium halide with 4,4'-dibromobenzophenone), can be effectively monitored in real-time using in-situ spectroscopic techniques. These methods offer significant advantages over traditional offline analysis by providing continuous data on reactant consumption, intermediate formation, and product generation without the need for sample extraction. mt.com This real-time information is crucial for understanding reaction kinetics, identifying reaction endpoints, and ensuring process safety, particularly for highly exothermic reactions like Grignard additions. hzdr.de

In-situ Fourier Transform Infrared (FTIR) Spectroscopy: Attenuated Total Reflectance (ATR)-FTIR spectroscopy is a powerful tool for monitoring the progress of the synthesis of this compound. By inserting a probe directly into the reaction vessel, characteristic infrared absorption bands of reactants and products can be tracked over time. For instance, in a Grignard synthesis, one could monitor the disappearance of the strong carbonyl (C=O) stretching band of the starting material, 4,4'-dibromobenzophenone (B1295017) (typically around 1660-1680 cm⁻¹), and the simultaneous appearance of the O-H stretching band of the this compound product (around 3200-3600 cm⁻¹). mt.com This allows for precise determination of the reaction's initiation and completion.

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: Online or flow NMR spectroscopy can provide detailed structural information during the course of a reaction. researchgate.net For the synthesis of this compound, one could monitor the changes in the aromatic and aliphatic regions of the ¹H NMR spectrum. The disappearance of the signals corresponding to the aldehyde or ketone precursor and the emergence of the characteristic singlet for the benzylic proton (CH-OH) of the product would be a clear indicator of reaction progress. This technique is particularly valuable for identifying and quantifying intermediates or byproducts that might not be easily distinguishable by FTIR. researchgate.net

In-situ Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that can be applied to real-time reaction monitoring. It is particularly advantageous for reactions in aqueous or highly polar media due to the weak Raman scattering of water. For the synthesis of this compound, changes in the symmetric stretching modes of the aromatic rings and the carbonyl group could be monitored to track the conversion of the starting material to the product.

The data obtained from these in-situ methods can be used to generate concentration profiles versus time, enabling the calculation of reaction rates and the development of kinetic models. This level of process understanding is invaluable for optimizing reaction conditions, improving yield and purity, and ensuring the safe and efficient production of this compound. dtu.dkvapourtec.com

Table 3: In-situ Spectroscopic Methods for Monitoring the Synthesis of this compound

| Technique | Monitored Species / Functional Group | Key Advantages |

|---|---|---|

| In-situ ATR-FTIR | C=O stretch (reactant), O-H stretch (product) | High sensitivity to polar functional groups, robust probes |

| In-situ NMR | Benzylic C-H (product), aromatic protons | Detailed structural information, quantification of species |

| In-situ Raman | Aromatic ring modes, C=O stretch | Excellent for non-polar bonds, less interference from water |

Computational Chemistry Applications in the Study of 4,4 Dibromobenzhydrol Systems

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org It allows for the calculation of various properties, including molecular geometry and conformational stability. conicet.gov.arnih.gov For 4,4'-Dibromobenzhydrol, DFT calculations can be employed to determine the most stable three-dimensional arrangement of its atoms.

The process begins with the optimization of the molecular geometry to find the lowest energy structure. conicet.gov.ar This involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. The resulting optimized geometry provides key information such as bond lengths, bond angles, and dihedral angles.

Conformational analysis of this compound can also be performed using DFT. nih.gov This involves rotating the two bromophenyl groups and the hydroxyl group around the central carbon-carbon bonds to identify different stable conformations (conformers). The relative energies of these conformers can be calculated to determine their populations at a given temperature. This analysis is crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules.

Furthermore, DFT provides insights into the electronic properties of this compound. The distribution of electron density can be visualized, highlighting electron-rich and electron-poor regions of the molecule. Key electronic descriptors such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be calculated. The energies of these orbitals are important for understanding the molecule's reactivity, as they relate to its ability to donate or accept electrons in chemical reactions. conicet.gov.ar

Table 1: Representative Theoretical Bond Lengths and Angles for a Benzhydrol System

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (phenyl) | ~1.40 Å |

| C-C (central) | ~1.53 Å | |

| C-O | ~1.43 Å | |

| O-H | ~0.96 Å | |

| C-Br | ~1.91 Å | |

| Bond Angle | C-C-C (phenyl) | ~120° |

| C-C-O | ~109.5° | |

| C-O-H | ~109.5° |

Note: These are generalized values for a similar molecular framework and would be specifically calculated for this compound in a dedicated study.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting the spectroscopic properties of molecules, which can aid in the interpretation of experimental data. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms in this compound can be calculated using quantum mechanical methods. nih.govnmrdb.org These calculations provide a theoretical NMR spectrum that can be compared with experimental results to confirm the molecular structure. Discrepancies between predicted and experimental shifts can indicate the presence of specific conformational or solvent effects. Machine learning techniques are also being developed to predict NMR spectral properties with high accuracy. researchgate.netd-nb.info

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be computed to generate a theoretical IR spectrum. researchgate.netnih.gov This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). github.io The resulting vibrational modes correspond to specific bond stretches, bends, and torsions within the molecule. Comparing the calculated and experimental IR spectra can help in assigning the observed absorption bands to specific molecular motions. ijert.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.commedium.comyoutube.com This approach calculates the energies of electronic transitions from the ground state to various excited states. ornl.gov For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax), which correspond to the promotion of electrons between molecular orbitals, often from the HOMO to the LUMO or other low-lying unoccupied orbitals. These theoretical predictions are valuable for understanding the photophysical properties of the molecule. youtube.com

Table 2: Predicted Spectroscopic Data for a Generic Benzhydrol Derivative

| Spectroscopy | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (ipso-C-Br) | 120-125 ppm |

| Chemical Shift (C-OH) | 75-85 ppm | |

| ¹H NMR | Chemical Shift (CH-OH) | 5.5-6.0 ppm |

| IR | Vibrational Frequency (O-H stretch) | 3500-3600 cm⁻¹ |

| Vibrational Frequency (C-Br stretch) | 500-600 cm⁻¹ | |

| UV-Vis | λmax | 260-280 nm |

Note: These are estimated values. Actual calculations for this compound would provide more precise data.

Reaction Mechanism Modeling and Transition State Characterization for this compound Transformations

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. researchgate.net For transformations involving this compound, such as oxidation, reduction, or substitution reactions, quantum chemical methods can be used to map out the entire reaction pathway.

This involves identifying and characterizing the structures of reactants, products, and any intermediates that may be formed. A key aspect of this is the location and characterization of the transition state, which is the highest energy point along the reaction coordinate. nih.gov The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes that occur during the reaction.

For example, modeling the oxidation of the secondary alcohol in this compound to the corresponding ketone would involve locating the transition state for the removal of the hydroxyl and benzylic hydrogens. The calculated activation energy would provide an estimate of the reaction's difficulty.

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. mdpi.com In the context of this compound, MD simulations can provide valuable insights into the influence of the solvent on its structure and dynamics, as well as the nature of its intermolecular interactions. nih.gov

To study solvent effects, the this compound molecule is placed in a simulation box filled with explicit solvent molecules (e.g., water, methanol). The interactions between all atoms in the system are described by a force field, and Newton's equations of motion are solved iteratively to track the positions and velocities of the atoms over time. semanticscholar.org This allows for the investigation of how the solvent molecules arrange themselves around the solute and how this solvation shell affects the conformation and dynamics of this compound. nih.gov

MD simulations can also be used to study intermolecular interactions between multiple this compound molecules. wikipedia.org By simulating a system containing several of these molecules, it is possible to observe how they aggregate and interact with each other. harvard.edu This can reveal the preferred modes of interaction, such as hydrogen bonding involving the hydroxyl group or stacking of the aromatic rings. youtube.comyoutube.com The strength of these interactions can be estimated from the simulation data, providing a deeper understanding of the forces that govern the condensed-phase behavior of this compound. nih.gov

Quantitative Structure-Reactivity Relationship (QSRR) Studies of this compound Analogues

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. For analogues of this compound, a QSRR model could be developed to predict their reactivity in a specific chemical transformation.

This process involves several steps. First, a diverse set of this compound analogues with varying substituents on the aromatic rings would be selected. The reactivity of these compounds in a particular reaction would be determined experimentally.

Next, a range of molecular descriptors for each analogue would be calculated using computational methods. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume, surface area), and lipophilicity (e.g., logP).

Finally, statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the calculated descriptors with the experimentally measured reactivity. researchgate.net A successful QSRR model can then be used to predict the reactivity of new, unsynthesized analogues of this compound, thereby guiding the design of molecules with desired reactivity profiles.

Strategic Derivatization and Functionalization of 4,4 Dibromobenzhydrol

Derivatization for Enhanced Analytical Detectability and Chromatographic Separation

Derivatization is a key strategy for improving the analytical detection and separation of molecules that may otherwise exhibit poor response or resolution under standard analytical conditions. For 4,4'-Dibromobenzhydrol, this involves targeted chemical modification of its hydroxyl group to append moieties that enhance its physicochemical properties for specific analytical techniques.

Mass spectrometry (MS) is a powerful analytical tool, but its sensitivity is highly dependent on the ionization efficiency of the analyte. Compounds with poor ionization characteristics can be chemically derivatized to improve their response. researchgate.netnih.gov For alcohols like this compound, derivatization of the hydroxyl group can introduce a permanently charged or easily ionizable group, significantly boosting the signal in techniques like electrospray ionization (ESI). researchgate.net

One common strategy is to introduce a moiety with a quaternary ammonium (B1175870) group, which carries a permanent positive charge. researchgate.net This ensures efficient ion generation and enhances detection sensitivity. Another approach involves using derivatizing agents that incorporate isotopic signatures, which can aid in the identification and screening of unknown analytes. researchgate.netnih.gov For instance, reagents containing bromine or chlorine can introduce a characteristic isotopic pattern that is easily recognizable in the mass spectrum. While this compound already contains two bromine atoms, further derivatization can still be beneficial. For example, reacting the hydroxyl group with a reagent like p-bromophenacyl bromide (p-BPB) would not only replace the active hydrogen but also add another bromine atom, further modifying the isotopic pattern and fragmentation behavior for targeted analysis. rsc.org

The table below summarizes common derivatization strategies to enhance MS detectability.

| Derivatization Strategy | Derivatizing Agent Class | Target Functional Group | Mechanism of Enhancement |

| Introduction of Permanent Charge | Quaternary Ammonium-containing reagents | Hydroxyl | Increases ionization efficiency in ESI-MS by adding a fixed positive charge. |

| Charge Reversal | Reagents for carboxyl groups (e.g., modifying to an amide) | Hydroxyl (after conversion to a carboxyl) | Allows for detection in positive ion mode, which can be more sensitive. researchgate.net |

| Isotopic Labeling | Halogenated reagents (e.g., containing Br or Cl) | Hydroxyl | Introduces a distinct isotopic pattern for easier identification and confirmation. nih.govrsc.org |

The central carbon atom of this compound is a stereocenter, meaning the molecule exists as a pair of non-superimposable mirror images called enantiomers. gcms.cz Separating these enantiomers is crucial in many fields, and chiral chromatography is the primary method for achieving this. nih.gov

There are two main approaches for the chiral separation of this compound:

Direct Separation: This method utilizes a Chiral Stationary Phase (CSP). CSPs are packed into chromatography columns and create a chiral environment that interacts differently with each enantiomer, leading to different retention times and thus separation. core.ac.uknih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) and amylose) and cyclodextrin-based CSPs are among the most widely used and effective for separating a broad range of chiral molecules. nih.govcore.ac.uk

Indirect Separation: This approach involves derivatizing the enantiomeric mixture with a single, optically pure chiral derivatizing agent (CDA). nih.gov This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral (achiral) chromatography column. nih.gov For this compound, the hydroxyl group is the reactive site for derivatization. Common CDAs for alcohols include chiral isocyanates, chiral carboxylic acids, or their activated derivatives.

The selection of the chiral derivatizing agent is critical for achieving successful separation, as outlined in the table below.

| Chiral Derivatizing Agent (CDA) Class | Example | Resulting Diastereomer |

| Chiral Isocyanates | (R)-1-Phenylethyl isocyanate | Urethane |

| Chiral Carboxylic Acids | (S)-Mosher's acid (MTPA) | Ester |

| Chiral Acyl Chlorides | (S)-Naproxen chloride | Ester |

Development of New Functionalization Methodologies for Advanced Organic Materials

The two bromine atoms on the phenyl rings of this compound are key handles for extensive functionalization, making it a valuable building block for advanced organic materials. These aryl bromide moieties are particularly amenable to a wide array of transition metal-catalyzed cross-coupling reactions, which allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

These functionalization reactions can be used to synthesize molecules with tailored electronic and photophysical properties for applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). nih.govossila.com By attaching different aromatic, heteroaromatic, or electron-donating/withdrawing groups, the energy levels (HOMO/LUMO), charge transport characteristics, and emissive properties of the resulting molecule can be finely tuned.

Common functionalization methodologies applicable to this compound are summarized in the following table.

| Reaction Name | Catalyst | Reactant Partner | Bond Formed | Application in Materials Science |

| Suzuki Coupling | Palladium | Organoboron reagent | C-C | Synthesis of conjugated oligomers and polymers, functional dyes. |

| Stille Coupling | Palladium | Organotin reagent | C-C | Creation of complex aromatic systems for organic electronics. |

| Heck Coupling | Palladium | Alkene | C-C | Extension of conjugation through vinyl linkages. |

| Sonogashira Coupling | Palladium/Copper | Terminal alkyne | C-C (alkyne) | Synthesis of rigid, linear molecules for molecular wires or sensors. |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N | Introduction of charge-transporting groups (e.g., carbazoles, triarylamines). nih.gov |

Preparation of Macrocyclic and Polymeric Derivatives of this compound

The bifunctional nature of this compound, possessing two reactive aryl bromide sites, makes it an excellent monomer for the synthesis of polymers and macrocycles.

Polymeric Derivatives: Step-growth polymerization reactions, particularly palladium-catalyzed polycondensations like Suzuki or Stille coupling, can be employed to synthesize conjugated polymers. In these reactions, this compound (or a derivative where the hydroxyl group is protected or modified) can be reacted with a diboronic acid (or ester) or a distannane comonomer to produce a high molecular weight polymer. The resulting polymers would feature the benzhydrol core as a repeating unit, and their properties could be tuned by the choice of the comonomer.

Furthermore, the hydroxyl group offers another route to polymerization. It can be used as an initiator for ring-opening polymerization (ROP) of cyclic esters or ethers. scirp.org Alternatively, it can be converted into other functional groups, such as an initiator for Atom Transfer Radical Polymerization (ATRP), enabling the growth of polymer chains from the central core of the molecule. mdpi.comnih.govchemrxiv.org

Macrocyclic Derivatives: Macrocycles can be prepared through intramolecular coupling reactions. For example, by first functionalizing the hydroxyl group with a long flexible chain containing reactive ends, and then performing a double intramolecular coupling reaction at the two bromo-positions, a macrocyclic structure can be formed. These molecules are of interest in host-guest chemistry and as building blocks for more complex supramolecular assemblies.

The table below outlines potential polymerization strategies using this compound as a monomer or initiator.

| Polymerization Method | Role of this compound | Comonomer Example | Resulting Polymer Type |

| Suzuki Polycondensation | Difunctional Monomer | Phenylene-1,4-diboronic acid | Conjugated Polymer |

| Stille Polycondensation | Difunctional Monomer | 1,4-Bis(trimethylstannyl)benzene | Conjugated Polymer |

| Ring-Opening Polymerization (ROP) | Initiator (via -OH group) | Caprolactone | Polyester (e.g., PCL) |

| Atom Transfer Radical Polymerization (ATRP) | Initiator (after -OH modification) | Styrene, Acrylates | Vinyl Polymers (e.g., Polystyrene) |

Catalytic Applications and Roles of 4,4 Dibromobenzhydrol in Organic Transformations

4,4'-Dibromobenzhydrol as a Precursor for Ligands in Homogeneous and Heterogeneous Metal-Catalyzed Reactions

The transformation of this compound into specialized ligands is a key strategy for its application in catalysis. Ligands are crucial components of metal catalysts, as they modulate the metal's electronic properties, steric environment, and ultimately, its catalytic activity and selectivity. The diarylmethyl structure of this compound provides a robust backbone that can be functionalized to create a variety of ligands for both homogeneous and heterogeneous catalysis.

In homogeneous catalysis , where the catalyst is in the same phase as the reactants, ligands derived from this compound can be designed to fine-tune the performance of soluble metal complexes. rsc.org For instance, the hydroxyl group can be replaced or modified to introduce coordinating atoms like phosphorus, nitrogen, or sulfur. These modified derivatives can then bind to transition metals such as palladium, rhodium, or nickel. The bromine atoms on the phenyl rings offer sites for further cross-coupling reactions, allowing for the synthesis of more complex, sterically demanding ligand architectures. These tailored ligands play a critical role in a wide range of reactions, including cross-coupling, hydrogenation, and carbonylation.

In the context of heterogeneous catalysis , the focus is on immobilizing the catalytic species on a solid support. researchgate.net this compound derivatives can be designed with anchoring groups that allow them to be covalently attached to materials like silica, alumina, or polymers. This heterogenization of catalysts is highly advantageous for industrial processes as it simplifies catalyst separation from the product mixture, facilitates catalyst recycling, and often enhances catalyst stability. The rigid structure of the 4,4'-dibromobenzhydryl moiety can also act as a spacer, positioning the active metal center away from the support surface to improve accessibility for substrates.

The synthesis of such ligands often involves multi-step processes, as illustrated in the table below, starting from the basic this compound structure.

Table 1: Synthetic Steps for Ligand Development from this compound

| Step | Reaction Type | Reagents | Functional Group Transformation | Purpose in Ligand Synthesis |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | PPh₂H, base | -OH → -PPh₂ | Introduction of a phosphine (B1218219) coordinating group |

| 2 | Grignard Formation | Mg, THF | -Br → -MgBr | Activation for C-C bond formation |

| 3 | Cross-Coupling | Aryl-boronic acid, Pd catalyst | -Br → -Aryl | Extension of the ligand framework |

| 4 | Etherification | NaH, R-X | -OH → -OR | Modification of steric/electronic properties |

This table represents potential synthetic routes and is for illustrative purposes.

Utilization of this compound as a Substrate in Novel Catalytic Hydrogenation/Dehydrogenation Processes

This compound can also serve as a reactant, or substrate, in catalytic processes, particularly in hydrogenation and dehydrogenation reactions. These reactions involve the addition or removal of hydrogen, respectively, and are fundamental transformations in organic synthesis. wikipedia.org

Catalytic Hydrogenation is the process of adding hydrogen across double bonds or to functional groups, typically in the presence of a metal catalyst. cetjournal.it In the case of this compound, hydrogenation can lead to different products depending on the reaction conditions and the catalyst used. Mild conditions might selectively reduce the aromatic rings, while more forcing conditions could lead to the hydrogenolysis of the carbon-bromine bonds or the removal of the hydroxyl group. The selective hydrogenation of the related compound benzophenone (B1666685) to benzhydrol is a well-established process, often utilizing catalysts like Raney nickel or palladium on carbon. epa.gov Similar catalytic systems can be adapted for the transformations of this compound.

Catalytic Dehydrogenation is the reverse process, involving the removal of hydrogen to form double bonds or to oxidize a functional group. wikipedia.org For this compound, dehydrogenation would convert the secondary alcohol group back into a ketone, yielding 4,4'-dibromobenzophenone (B1295017). This is an oxidation reaction that is crucial for the synthesis of various chemical intermediates. researchgate.net These processes are often endothermic and require elevated temperatures, with catalysts typically based on metals like iron, copper, or platinum. wikipedia.orggoogle.com

The following table summarizes typical conditions and outcomes for these catalytic transformations.

Table 2: Catalytic Hydrogenation and Dehydrogenation of Benzhydrol Analogues

| Transformation | Substrate | Catalyst | Reagent | Product |

|---|---|---|---|---|

| Hydrogenation | Benzophenone | Raney Nickel | H₂ gas | Benzhydrol epa.gov |

| Hydrogenation | Alkene | Pd/C | H₂O (donor) | Alkane escholarship.org |

| Dehydrogenation | Ethylbenzene | Iron(III) oxide | Heat | Styrene wikipedia.org |

This table provides examples of related catalytic processes to illustrate the potential transformations of this compound.

Role of this compound or its Derivatives in Photoredox Catalysis and Photocatalytic Transformations

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, utilizing visible light to drive chemical reactions via single-electron transfer (SET) processes. sigmaaldrich.comgrantome.com In these systems, a photocatalyst absorbs light and becomes excited, enabling it to act as either an oxidant or a reductant to initiate a reaction cascade. ed.ac.uk